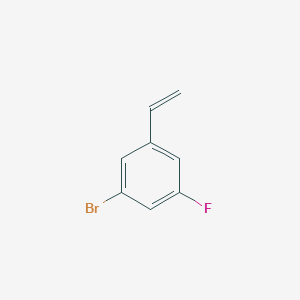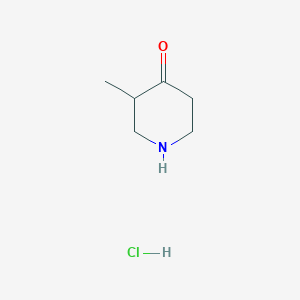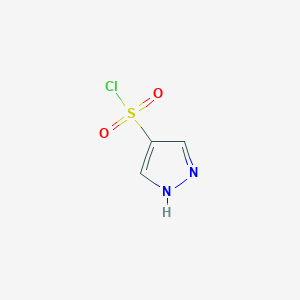
4'-(Bromomethyl)-2-chloro-1,1'-biphenyl
Overview
Description
The compound "4'-(Bromomethyl)-2-chloro-1,1'-biphenyl" is a biphenyl derivative that is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Biphenyl structures are known for their stability and ability to participate in a range of chemical reactions, making them valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of biphenyl derivatives often involves halogenation reactions, where bromine or chlorine atoms are introduced into the biphenyl framework. For instance, the synthesis of 4-bromobiphenyl can be achieved by bromination of biphenyl using an orientation catalyst, which allows for controlled reactivity and minimizes the formation of by-products . Similarly, the synthesis of 4'-(Bromomethyl)-2-(N-trityl-1H-tetrazol-5-yl) biphenyl was accomplished through a multi-step process starting from 4'-methyl-2-cyano-biphenyl, followed by azide ion reaction, trityl protection, and bromination with N-bromosuccinimide (NBS) .
Molecular Structure Analysis
The molecular structure of biphenyl derivatives is characterized by the presence of two phenyl rings, which can be substituted with various functional groups. X-ray diffraction studies provide detailed insights into the crystal structures of these compounds, revealing information about bond lengths, angles, and intermolecular interactions such as hydrogen bonding and π-π stacking . For example, the crystal structure of (E)-4-Bromo-2-[(4-hydroxyphenyl)iminomethyl]-phenylen-1-olate showed a zwitterionic form with strong intramolecular hydrogen bonding .
Chemical Reactions Analysis
Biphenyl derivatives can undergo a variety of chemical reactions, including coupling reactions, nucleophilic substitutions, and electrophilic aromatic substitutions. The presence of halogen atoms, such as bromine, makes these compounds reactive towards nucleophiles, allowing for further functionalization . The reactivity of these compounds can be further analyzed using computational methods such as Density Functional Theory (DFT), which provides insights into the electronic structure and potential reaction pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl derivatives are influenced by their molecular structure. Halogenated biphenyls typically have higher melting and boiling points compared to their non-halogenated counterparts due to increased intermolecular forces. The presence of substituents can also affect the solubility and stability of these compounds. Analytical techniques such as IR, NMR, and elemental analysis are commonly used to characterize these properties .
Scientific Research Applications
Synthesis and Structural Studies
4'-(Bromomethyl)-2-chloro-1,1'-biphenyl and its derivatives have been extensively studied for their synthesis and structural properties. For instance, the synthesis of 4-Bromobiphenyl, a related compound, involves bromination of biphenyl using an orientation catalyst, demonstrating controlled reaction dynamics (Jia Feng-cong, 2006). Similarly, structural and thermal analyses of copper(II) and oxido-vanadium(IV) complexes of a 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol derivative provide insights into their geometrical configurations (R. Takjoo et al., 2013).
Chemical Interactions and Conformational Analysis
Decakis(bromomethyl)biphenyl, a related compound, exhibits interesting conformational behaviors due to mutual steric interactions between its multiarmed units. This suggests potential applications in exploring molecular dynamics and designing molecules with specific spatial orientations (Naama Zuaretz et al., 1991).
Applications in Drug Synthesis
This compound derivatives play a significant role in the synthesis of novel drugs. For example, a study describes the synthesis of a derivative that forms an essential component of the Sartan family of drugs, highlighting its utility in pharmaceutical chemistry (Guo-xi Wang et al., 2008).
Catalytic and Decomposition Studies
The hydrodebromination of 4,4′-dibromobiphenyl, a related compound, using palladium complexes, provides insights into its catalytic behavior and potential applications in chemical reactions involving halogenated compounds (Bin Wei & T. Hor, 1998).
Electrochemical Properties
Investigations into the electrochemical properties of halogenated biphenyls, including derivatives of this compound, provide valuable information for applications in electrochemistry and materials science (J. Rusling & J. V. Arena, 1985).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This suggests that the compound might interact with palladium catalysts or organoboron reagents in synthetic chemistry applications.
Mode of Action
In the context of Suzuki-Miyaura coupling, the bromomethyl group in 4’-(Bromomethyl)-2-chloro-1,1’-biphenyl could potentially undergo oxidative addition with a palladium catalyst. This process involves the palladium catalyst donating electrons to form a new palladium-carbon bond . The resulting organopalladium complex can then undergo transmetalation with an organoboron reagent, transferring the organic group from boron to palladium .
Biochemical Pathways
Bromomethyl-substituted compounds have been reported to interact with dna through both alkylation and intercalation . Alkylation involves the transfer of an alkyl group to DNA bases, while intercalation refers to the insertion of planar molecules between DNA base pairs . These interactions can cause DNA damage and affect various biochemical pathways.
Result of Action
Bromomethyl compounds’ potential to alkylate and intercalate dna suggests that they could induce dna damage, potentially leading to mutations or cell death .
Action Environment
The action of 4’-(Bromomethyl)-2-chloro-1,1’-biphenyl can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can depend on the reaction conditions, such as the temperature, solvent, and the presence of base . In biological systems, factors like pH and the presence of metabolic enzymes could affect the compound’s reactivity and stability.
properties
IUPAC Name |
1-(bromomethyl)-4-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKKBAAKKXGEQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

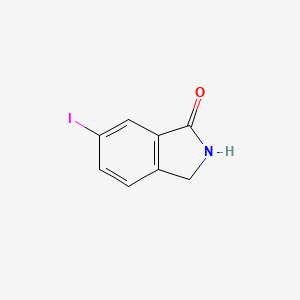
![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride](/img/structure/B1322698.png)
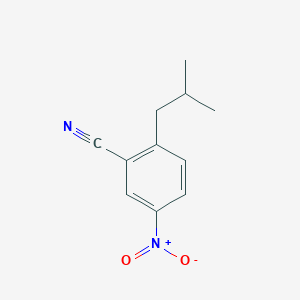
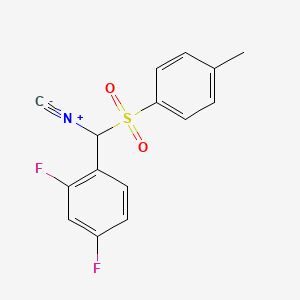

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B1322711.png)
![3-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1322712.png)

